N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O2S and its molecular weight is 465.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s worth noting that triazole compounds have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo derivatives , which may provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
Given the wide range of pharmacological activities associated with triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects.
Biological Activity
N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound by reviewing existing literature and research findings.
Biological Activity Overview
The biological activity of this compound has been evaluated against various targets. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that triazole-based compounds exhibit significant anticancer properties. For instance, related compounds have shown efficacy against several cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with varying degrees of inhibition .
- Antimicrobial Properties : Triazoles are known for their antimicrobial effects. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways essential for the survival of pathogenic organisms or cancer cells. For instance, triazoles can inhibit the cytochrome P450 enzyme system in fungi, disrupting ergosterol biosynthesis .
Anticancer Studies
A series of studies focusing on the anticancer potential of triazole derivatives have been conducted. For example:
- Study 1 : A derivative similar to the compound was tested against A549 cells, showing a 48% inhibition rate at a concentration of 10 µM .
- Study 2 : Another related triazole compound exhibited selective toxicity towards HCT116 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Antimicrobial Studies
Research indicates that triazole derivatives can effectively combat microbial infections:
- Study 3 : A related compound demonstrated an MIC value of 12.5 µg/ml against Escherichia coli, suggesting strong antibacterial properties .
- Study 4 : In vitro tests showed that certain triazole derivatives had potent antifungal activity against common pathogens like Candida albicans .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-cyclohexyl-1-[(2-fluorophenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S/c1-29-22(32)18-12-11-15(21(31)26-17-8-3-2-4-9-17)13-20(18)30-23(29)27-28-24(30)33-14-16-7-5-6-10-19(16)25/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNLDZAZLJQYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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